4-(Pyrimidin-5-yl)aniline

Description

The exact mass of the compound 4-(Pyrimidin-5-yl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Pyrimidin-5-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pyrimidin-5-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

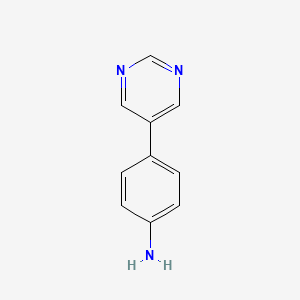

IUPAC Name |

4-pyrimidin-5-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9/h1-7H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGWYEGXYIHINP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10499007 |

Source

|

| Record name | 4-(Pyrimidin-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69491-60-7 |

Source

|

| Record name | 4-(5-Pyrimidinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69491-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Pyrimidin-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyrimidin-5-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 4-(Pyrimidin-5-yl)aniline

Structure, Synthesis, and Medicinal Chemistry of a Privileged Biaryl Scaffold

Executive Summary

4-(Pyrimidin-5-yl)aniline (CAS: 216179-66-5 / PubChem CID: 12456172) represents a critical "privileged scaffold" in modern drug discovery, particularly within kinase inhibitor development. Unlike its 2- or 4-substituted isomers, the 5-linked pyrimidine motif offers a unique vector for extending into the ATP-binding pocket of protein kinases while maintaining a compact specific profile.

This guide provides a rigorous technical analysis of the molecule, detailing its electronic properties, a self-validating synthetic protocol via Suzuki-Miyaura coupling, and its pharmacophoric utility in targeting enzymes like JAK, CDK, and BCR-ABL.

Part 1: Structural & Chemical Profile[1][2]

The molecule consists of an electron-rich aniline ring coupled to an electron-deficient pyrimidine ring at the 5-position. This "push-pull" electronic system influences both its solubility and its ability to engage in pi-pi stacking interactions within protein active sites.

Physicochemical Data Table

| Property | Value | Technical Note |

| IUPAC Name | 4-(Pyrimidin-5-yl)aniline | Unambiguous identifier |

| Molecular Formula | -- | |

| Molecular Weight | 171.20 g/mol | Fragment-like (Rule of 3 compliant) |

| LogP (Predicted) | ~1.1 - 1.2 | Highly lipophilic efficiency (LipE) favorable |

| Topological PSA | 51.8 Ų | Good membrane permeability (<140 Ų) |

| pKa (Aniline) | ~4.2 | Weakly basic; neutral at physiological pH |

| pKa (Pyrimidine) | ~1.3 | Remains unprotonated in most bio-assays |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Key for "Hinge Region" binding |

Part 2: Synthetic Methodology (The "How-To")

The most robust route to 4-(Pyrimidin-5-yl)aniline is the Suzuki-Miyaura Cross-Coupling . While nucleophilic aromatic substitution (

Retrosynthetic Logic

-

Disconnection: The C-C bond between the Phenyl C4 and Pyrimidine C5.

-

Coupling Partners: 5-Bromopyrimidine (Electrophile) + 4-Aminophenylboronic acid pinacol ester (Nucleophile).

-

Note: The reverse coupling (Pyrimidine-5-boronic acid + 4-Bromoaniline) is also viable but 5-bromopyrimidine is generally cheaper and more stable than its boronic acid counterpart.

-

Self-Validating Experimental Protocol

Reagents:

-

5-Bromopyrimidine (1.0 eq)

-

4-Aminophenylboronic acid pinacol ester (1.1 eq)

-

Catalyst:

(3-5 mol%) – Chosen for resistance to oxidation and high efficiency with heteroaryl chlorides/bromides. -

Base:

(3.0 eq) or -

Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Workflow:

-

Inertion: Charge a reaction vial with 5-bromopyrimidine (159 mg, 1.0 mmol), boronate ester (241 mg, 1.1 mmol), and

(414 mg, 3.0 mmol). Evacuate and backfill with Nitrogen ( -

Solvation: Add degassed Dioxane (4 mL) and Water (1 mL).

-

Catalysis: Add

(40 mg, 0.05 mmol) under positive -

Reaction: Seal and heat to 90°C for 4–12 hours.

-

Checkpoint: Monitor via LCMS. Look for Product [M+H]+ = 172.[1]1. Disappearance of bromide (SM) indicates completion.

-

-

Workup (Amphoteric Purification):

-

Cool to RT. Dilute with EtOAc and water.

-

Acid Wash: Extract the organic layer with 1N HCl. The product (aniline) will protonate and move to the aqueous layer (leaving non-basic impurities in organic).

-

Basification: Neutralize the aqueous layer with NaOH or

until pH ~8-9. The product precipitates or becomes extractable. -

Extraction: Extract back into EtOAc, dry over

, and concentrate.

-

-

Purification: If necessary, flash chromatography (DCM:MeOH 95:5).

Visual Workflow: Synthesis & Purification

Figure 1: Step-by-step synthetic workflow utilizing an acid-base workup strategy to exploit the aniline's basicity for purification.

Part 3: Medicinal Chemistry Applications

The 4-(Pyrimidin-5-yl)aniline scaffold is a "privileged structure" in kinase discovery. Its utility stems from its ability to mimic the adenine ring of ATP.

Mechanism of Action: Kinase Hinge Binding

In the ATP-binding pocket of kinases (e.g., JAK2, VEGFR, CDK9):

-

The Pyrimidine (Head): Acts as the "Hinge Binder." The Nitrogen atoms (N1/N3) accept hydrogen bonds from the backbone NH of the kinase hinge region (e.g., Cys, Leu residues).

-

The 5-yl Linkage: This specific geometry directs the phenyl ring away from the gatekeeper residue and towards the solvent front or the ribose-binding pocket.

-

The Aniline (Tail): The

group serves as a vector for further derivatization (e.g., into ureas or amides) to interact with the DFG-motif or solvent-exposed glutamate residues.

SAR Diagram: Pharmacophore Interactions

Figure 2: Structure-Activity Relationship (SAR) map showing how the scaffold engages the kinase ATP pocket.

Part 4: Characterization & Quality Control

To ensure the integrity of the synthesized scaffold before using it in downstream library generation, the following analytical signatures must be verified.

-

1H NMR (DMSO-d6, 400 MHz):

-

Pyrimidine Protons: Distinct singlet or tightly coupled signal around

9.0–9.2 ppm (H2) and -

Aniline Protons: Two doublets (AA'BB' system) around

6.6 ppm (ortho to -

Amine: Broad singlet around

5.0–5.5 ppm (

-

-

LCMS:

-

Single peak purity >95% @ 254 nm.

-

Ionization: ESI+ [M+H] = 172.1.

-

References

-

PubChem Compound Summary. "4-(Pyrimidin-5-yl)aniline (CID 12456172)." National Center for Biotechnology Information. [Link]

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Foundational methodology for biaryl synthesis). [Link]

-

Fischer, P. M. (2004). "The design of drug candidate kinase inhibitors." Current Medicinal Chemistry, 11(12), 1563. (Context for pyrimidine hinge binders). [Link]

Sources

Technical Guide: 4-(Pyrimidin-5-yl)aniline as a Kinase Inhibitor Scaffold

The following technical guide is structured to serve as a definitive reference for drug discovery professionals. It moves beyond generic descriptions to analyze the 4-(Pyrimidin-5-yl)aniline scaffold as a privileged pharmacophore in kinase inhibitor design.

Biological Activity, Synthetic Utility, and Pharmacophore Analysis

Executive Summary

4-(Pyrimidin-5-yl)aniline (CAS: 56607-20-6) represents a "privileged structure" in medicinal chemistry, specifically classified as a 5-arylpyrimidine . Unlike the more common 2- or 4-anilinopyrimidines (found in drugs like Pazopanib), this scaffold features a C-C biaryl bond at the pyrimidine 5-position.

This structural distinction is critical: it orients the pyrimidine nitrogen atoms to interact with the kinase hinge region while positioning the aniline amine (

Structural Biology & Pharmacophore Analysis[1]

The "Twisted Biaryl" Binding Mode

The biological activity of 4-(Pyrimidin-5-yl)aniline is governed by its ability to adopt a non-planar, twisted conformation. This reduces the entropic penalty upon binding to the ATP pocket of protein kinases.

-

Hinge Binder (Pyrimidine): The pyrimidine ring typically acts as a monodentate or bidentate acceptor for the backbone amide hydrogens of the kinase hinge region (e.g., Val, Ala, or Leu residues).

-

Vector for Growth (Aniline): The para-aniline amine serves as a versatile synthetic handle. It allows medicinal chemists to grow the molecule into the Solvent Exposed Region (Type I binding) or the Back Pocket (Type II binding via urea/amide linkers).

Pharmacophore Mapping (Graphviz Visualization)

The following diagram illustrates the interaction logic of this scaffold within a generic kinase ATP-binding pocket.

Figure 1: Pharmacophore mapping of the 5-arylpyrimidine scaffold. The pyrimidine anchors the molecule, while the aniline amine provides a vector for optimizing potency and selectivity.

Biological Activity & Target Landscape

While the naked fragment has modest potency (typically high

Primary Targets: Tyrosine and Serine/Threonine Kinases

Research and patent literature associate 5-arylpyrimidine derivatives with the inhibition of the following targets:

| Target Kinase | Biological Role | Mechanism of Inhibition | Relevance |

| Syk (Spleen Tyrosine Kinase) | Immune signaling (B-cell receptor) | ATP-competitive (Type I) | Autoimmune diseases (RA, ITP) |

| LRRK2 | Neuronal survival | ATP-competitive | Parkinson's Disease |

| JAK2 / JAK3 | Cytokine signaling | Hinge binding | Myelofibrosis, RA |

| VEGFR-2 | Angiogenesis | Type II (when derivatized) | Oncology (Solid tumors) |

Fragment Efficiency (Case Study)

In FBDD campaigns, this scaffold is valued for its high Ligand Efficiency (LE) .

-

Molecular Weight: ~171 Da

-

H-Bond Donors/Acceptors: 2 / 3

-

cLogP: ~1.2

-

Activity: A derivative, N-phenyl-4-(pyrimidin-5-yl)aniline, often shows a 100-fold increase in potency over the parent fragment, validating the "vector for growth" hypothesis.

Synthetic Utility: The Suzuki-Miyaura Protocol[2]

The most reliable method to access 4-(Pyrimidin-5-yl)aniline is via Suzuki-Miyaura cross-coupling . This reaction couples a pyrimidine halide with an aminophenylboronic acid.

Reaction Scheme

Optimized Laboratory Protocol

-

Scale: 1.0 mmol

-

Reagents:

-

5-Bromopyrimidine (1.0 eq)

-

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.1 eq)

-

Catalyst:

(0.05 eq) - Chosen for stability and efficiency with heteroaryl halides. -

Base:

(2.0 M aqueous solution, 3.0 eq) -

Solvent: 1,4-Dioxane (degassed)

-

Step-by-Step Procedure:

-

Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon.

-

Dissolution: Add 5-bromopyrimidine and the boronate ester to 1,4-dioxane.

-

Activation: Add the

catalyst. Stir for 5 minutes at room temperature. -

Base Addition: Add the aqueous

. -

Reflux: Heat the mixture to 90°C for 4–12 hours. Monitor conversion via LC-MS (Target Mass:

). -

Workup: Cool to RT. Filter through a Celite pad. Dilute with EtOAc and wash with brine.

-

Purification: Flash column chromatography (SiO2, 0-5% MeOH in DCM).

Synthesis Workflow (Graphviz Visualization)

Figure 2: Optimized synthetic workflow for generating the biaryl scaffold.

Experimental Protocol: Kinase Inhibition Assay

To validate the biological activity of derivatives based on this scaffold, a radiometric or fluorescence-based assay is required. Below is a protocol for an ADP-Glo™ Kinase Assay (Promega), which is standard for screening Type I/II inhibitors.

Reagents & Setup

-

Kinase: Recombinant human Syk or JAK2 (0.2 ng/µL).

-

Substrate: Poly(Glu, Tyr) 4:1 peptide (0.1 mg/mL).

-

ATP: Ultra-pure ATP (concentration =

of the specific kinase, typically 10-50 µM). -

Buffer: 40 mM Tris (pH 7.5), 20 mM

, 0.1 mg/mL BSA, 50 µM DTT.

Assay Steps

-

Compound Prep: Dissolve 4-(Pyrimidin-5-yl)aniline derivatives in 100% DMSO. Perform 3-fold serial dilutions.

-

Enzyme Reaction:

-

Add 2 µL of Compound (or DMSO control) to 384-well plate.

-

Add 4 µL of Kinase/Substrate mix.

-

Incubate for 10 min at RT (allows inhibitor to bind).

-

Add 4 µL of ATP to start the reaction.

-

Incubate for 60 min at RT.

-

-

Detection:

-

Add 10 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

-

Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

-

-

Readout: Measure luminescence on a plate reader (e.g., EnVision).

-

Analysis: Calculate

using a 4-parameter logistic fit.

Future Directions & Derivatization

The "4-(Pyrimidin-5-yl)aniline" scaffold is currently evolving into new modalities:

-

PROTACs: The aniline amine provides an ideal attachment point for linkers connecting to E3 ligase ligands (e.g., Cereblon), facilitating targeted degradation of kinases like JAK2.

-

Covalent Inhibitors: Acrylamide installation at the aniline nitrogen can target non-catalytic cysteines in the solvent front, converting reversible binders into irreversible inhibitors.

References

-

Syk/LRRK2 Inhibition: GlaxoSmithKline.[1] (2014).[2] "Heterocyclic compounds as kinase inhibitors." Patent EP2699572A1. Link

-

Suzuki Coupling of Pyrimidines: Gong, Y., et al. (2004).[3][4] "Suzuki-Miyaura cross-coupling of 5-bromopyrimidines."[5] Synlett, 2004(15), 2691-2694. Link

-

Kinase Pharmacophores: Traxler, P., et al. (1999). "Protein tyrosine kinase inhibitors in cancer treatment." Medicinal Research Reviews, 19(6), 560-601. Link

-

TDP2 Inhibition: Wang, X., et al.[6] (2018).[3][6][7] "Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 29(3), 365-369. Link

-

VEGFR-2 Inhibition: El-Mekabaty, A., et al.[8] (2021).[2][3][9] "Design, synthesis... of novel pyrimidine-5-carbonitrile derivatives as potential VEGFR-2 inhibitors." RSC Advances, 11, 24320. Link

Sources

- 1. Pazopanib | C21H23N7O2S | CID 10113978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

"4-(Pyrimidin-5-yl)aniline" structure-activity relationship (SAR) studies

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-(Pyrimidin-5-yl)aniline Derivatives

Authored by a Senior Application Scientist

Abstract

The 4-(pyrimidin-5-yl)aniline core is a privileged scaffold in modern medicinal chemistry, serving as a foundational structure for a multitude of targeted therapeutic agents. Its inherent ability to form key hydrogen bond interactions within the ATP-binding sites of various kinases has established it as a critical pharmacophore in the development of kinase inhibitors. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-(pyrimidin-5-yl)aniline derivatives. We will delve into the nuanced effects of structural modifications on biological activity, with a primary focus on kinase inhibition and antiproliferative effects. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and causality that drive the optimization of this important class of molecules.

Introduction: The 4-(Pyrimidin-5-yl)aniline Scaffold - A Cornerstone of Kinase Inhibition

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a recurring motif in a vast array of biologically active compounds, including several approved drugs. When coupled with an aniline moiety at the 5-position, the resulting 4-(pyrimidin-5-yl)aniline scaffold presents a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as hydrophobic surfaces. This arrangement is particularly well-suited for interaction with the hinge region of protein kinases, a critical component of the ATP-binding pocket.[1][2] Consequently, this scaffold has been extensively explored as a template for the design of inhibitors targeting various kinase families, which are often dysregulated in diseases such as cancer.[1][3]

The development of potent and selective kinase inhibitors is a cornerstone of modern targeted therapy. The 4-anilinopyrimidine framework has proven to be a versatile starting point for achieving both potency and selectivity through systematic chemical modifications.[3] This guide will dissect the SAR of this scaffold by examining key modifications on both the pyrimidine and aniline rings and their impact on inhibitory activity against various kinases and cancer cell lines.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-(pyrimidin-5-yl)aniline derivatives is profoundly influenced by the nature and position of substituents on both the pyrimidine and aniline rings. The following sections provide a detailed analysis of these relationships.

Modifications of the Aniline Moiety

The aniline portion of the scaffold often extends into the solvent-exposed region of the kinase ATP-binding site, providing a crucial handle for introducing substituents that can enhance potency, modulate selectivity, and improve pharmacokinetic properties.

-

Substitution at the para-position: The para-position of the aniline ring is a frequent site for modification. The introduction of a phenylurea moiety at this position has been shown to be critical for achieving selective inhibition of class III receptor tyrosine kinases.[3] This is exemplified by compounds that demonstrate potent activity against members of this family.[3] The urea linker provides additional hydrogen bonding opportunities, anchoring the inhibitor more firmly in the active site.

-

Impact of Electron-Withdrawing and Donating Groups: The electronic nature of the substituents on the aniline ring can significantly affect activity. For instance, in the development of Bloom Helicase inhibitors based on a related 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine scaffold, it was observed that electron-withdrawing groups at the 3-position of a terminal phenyl ring were generally preferred over electron-donating groups.[4]

-

Introduction of Bulky and Heterocyclic Groups: The incorporation of bulkier substituents on the aniline can lead to enhanced activity, provided they fit within the targeted pocket. In the context of isoxazolo[5,4-d]pyrimidin-4(5H)-one based IDO1 inhibitors, bulky substituents on an amine at a specific position were necessary for inhibitory activity.[5] Furthermore, the introduction of heterocyclic moieties can improve properties like aqueous solubility. For example, replacing a di-chlorophenyl group with a pyrazole-containing phenyl group in a series of Bloom Helicase inhibitors maintained potent activity while improving the calculated LogP.[4]

Modifications of the Pyrimidine Core

The pyrimidine core itself is a key interaction point with the kinase hinge region. Modifications to this core, while often more synthetically challenging, can profoundly impact selectivity and potency.

-

Substitution at the 2- and 4-positions: In a series of 2,4,5-substituted pyrimidines developed as tubulin polymerization inhibitors, the nature of the substituent at the 2- and 4-positions was critical for activity. An indole-aryl-substituted aminopyrimidine demonstrated excellent inhibition of tubulin polymerization and significant antiproliferative activities.[6] For 4-anilinopyrimidine-based JNK1 inhibitors, specific substitutions on the pyrimidine ring led to potent enzymatic and cellular activity.[7]

-

Fused Pyrimidine Systems: The exploration of fused pyrimidine systems, such as pyrimido[4,5-b]indoles and pyrazolo[3,4-d]pyrimidines, has yielded potent inhibitors. For pyrimido[4,5-b]indoles acting as microtubule depolymerizing agents, substitution at the 2-position of the pyrimidine ring with a methyl or amino group was found to be important for activity, while substitution at the 5-position of the indole ring was detrimental.[8] The pyrazolo[3,4-d]pyrimidine scaffold is an isostere of the adenine ring of ATP, allowing it to effectively mimic hinge region binding interactions in kinase active sites.[1][2]

SAR for Kinase Inhibition

The 4-(pyrimidin-5-yl)aniline scaffold and its analogs have been successfully employed to develop inhibitors against a wide range of kinases.

-

Tyrosine Kinase Inhibitors: This scaffold is particularly prominent in the design of tyrosine kinase inhibitors. Derivatives have been developed as potent inhibitors of c-Jun N-terminal Kinase (JNK1), Mer/c-Met, and members of the class III receptor tyrosine kinase family.[3][7][9] For dual Mer/c-Met inhibitors, a series of 2-substituted aniline pyrimidine derivatives were rationally designed, leading to a compound with IC50 values of 6.4 nM for Mer and 26.1 nM for c-Met.[9]

-

Serine/Threonine Kinase Inhibitors: The versatility of the pyrimidine scaffold extends to serine/threonine kinases. For instance, novel pyrimidin-4-yl-1H-imidazol-2-yl derivatives have been synthesized and shown to be potent and selective inhibitors of CRAF kinase, with significant antiproliferative activity against melanoma cell lines.[10]

The following table summarizes the inhibitory activities of selected 4-(pyrimidin-5-yl)aniline derivatives and related compounds against various kinases.

| Compound Scaffold | Target Kinase(s) | Key Substitutions | IC50 (nM) | Reference |

| 2-Substituted Aniline Pyrimidine | Mer/c-Met | Varies | 6.4 (Mer), 26.1 (c-Met) | [9] |

| 4-Anilinopyrimidine | JNK1 | Optimized substitutions | Potent (specific values not stated) | [7] |

| N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea | Class III RTKs | Phenylurea on aniline | Varies by kinase | [3] |

| Pyrimidin-4-yl-1H-imidazol-2-yl | CRAF | Varies | Potent (specific values not stated) | [10] |

| 2,4,5-Substituted Pyrimidine | Tubulin Polymerization | Indole-aryl-amino at C4 | 790 | [6] |

Experimental Protocols

The successful development of potent 4-(pyrimidin-5-yl)aniline derivatives relies on robust synthetic and biological evaluation methods.

General Synthetic Scheme

A common synthetic route to 4-anilinopyrimidine derivatives involves the nucleophilic aromatic substitution (SNAr) reaction between a substituted 4-chloropyrimidine and a corresponding aniline.

Step-by-Step Methodology:

-

Preparation of the 4-chloropyrimidine intermediate: A substituted pyrimidin-4-ol is treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), to yield the corresponding 4-chloropyrimidine. The reaction is typically carried out at elevated temperatures.

-

SNAr Coupling: The 4-chloropyrimidine is then reacted with the desired substituted aniline in a suitable solvent, such as isopropanol or N,N-dimethylformamide (DMF). The reaction is often catalyzed by an acid (e.g., HCl) or a base (e.g., diisopropylethylamine - DIPEA) and may require heating.

-

Purification: The crude product is purified using standard techniques, such as column chromatography on silica gel or recrystallization, to afford the final 4-anilinopyrimidine derivative.

Caption: General workflow for the synthesis of 4-anilinopyrimidine derivatives.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a specific kinase is typically determined using an in vitro kinase assay.

Step-by-Step Methodology:

-

Reagents and Materials: Recombinant human kinase, appropriate substrate (peptide or protein), ATP, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).

-

Compound Preparation: The test compounds are serially diluted in DMSO to create a range of concentrations.

-

Assay Procedure:

-

The kinase, substrate, and test compound are pre-incubated in the assay buffer in a microplate well.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using the detection reagent and a luminometer.

-

-

Data Analysis: The luminescence signal is plotted against the compound concentration, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated using a suitable curve-fitting algorithm.

Signaling Pathways

Many of the targeted kinases are components of critical intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. For example, receptor tyrosine kinases (RTKs) are often upstream activators of pathways such as the RAS-RAF-MEK-ERK (MAPK) pathway.

Sources

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a new class of 4-anilinopyrimidines as potent c-Jun N-terminal kinase inhibitors: Synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability [mdpi.com]

- 10. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

"4-(Pyrimidin-5-yl)aniline" as a building block in organic synthesis

This is an in-depth technical guide on 4-(Pyrimidin-5-yl)aniline , a specialized biaryl building block used in high-value medicinal chemistry campaigns, particularly for KRAS and kinase inhibitor discovery.

A Privileged C–C Biaryl Scaffold for Drug Discovery

Executive Summary

4-(Pyrimidin-5-yl)aniline (CAS: 69491-60-7 ) represents a distinct class of "privileged structures" in medicinal chemistry. Unlike the ubiquitous N-linked anilinopyrimidines found in first-generation kinase inhibitors (e.g., Imatinib, Pazopanib), this building block features a carbon-carbon (C–C) biaryl linkage .

This structural nuance offers three critical advantages in drug design:

-

Metabolic Stability: Elimination of the labile C–N bond reduces susceptibility to hydrolytic or oxidative cleavage.

-

Geometric Rigidity: The biaryl axis provides a defined vector for projecting substituents into deep hydrophobic pockets (e.g., the cryptic pocket in KRAS G12C).

-

Electronic Modulation: The electron-deficient pyrimidine ring acts as a strong dipole and hydrogen bond acceptor without the basicity associated with pyridine analogs.

Chemical Profile & Properties[1][2][3][4][5]

| Property | Data |

| IUPAC Name | 4-(Pyrimidin-5-yl)aniline |

| CAS Number | 69491-60-7 |

| Molecular Formula | C₁₀H₉N₃ |

| Molecular Weight | 171.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM |

| pKa (Aniline) | ~4.0 (Lower than unsubstituted aniline due to electron-withdrawing pyrimidine) |

| H-Bond Donors | 2 (–NH₂) |

| H-Bond Acceptors | 3 (Pyrimidine N1, N3; Aniline N) |

Synthesis of the Building Block

While 4-(Pyrimidin-5-yl)aniline is commercially available, in-house synthesis is often required to introduce isotopic labels or specific substitution patterns. The most robust route is the Suzuki-Miyaura Cross-Coupling .

Retrosynthetic Analysis

The biaryl bond is constructed by coupling a pyrimidine metalloid with an aniline halide.

-

Route A (Preferred): 4-Aminophenylboronic acid pinacol ester + 5-Bromopyrimidine.

-

Route B: 4-Bromoaniline + Pyrimidin-5-ylboronic acid.

Note: Route A is generally preferred because 5-bromopyrimidine is a stable, inexpensive electrophile, and the aniline boronate is less prone to protodeboronation than the pyrimidine boronic acid.

Diagram 1: Synthesis Pathway (Suzuki-Miyaura)

Caption: Optimized Suzuki-Miyaura coupling route using Pd(dppf)Cl2 catalyst system.

Detailed Protocol: Route A (Lab Scale)

-

Reagents:

-

4-Aminophenylboronic acid pinacol ester (1.0 equiv)

-

5-Bromopyrimidine (1.1 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

-

Procedure:

-

Charge a reaction vial with the boronate, bromopyrimidine, and base.

-

Add the solvent mixture and degas with nitrogen for 10 minutes (Critical to prevent homocoupling).

-

Add the Pd catalyst under a nitrogen stream.[1]

-

Seal and heat at 90°C for 4–6 hours.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (SiO₂), eluting with 0-5% MeOH in DCM.

-

Reactivity & Derivatization Logic

As a building block, the molecule possesses two distinct reactivity zones: the Nucleophilic Aniline and the Electrophilic/Acceptor Pyrimidine .

Diagram 2: Reactivity Map

Caption: Functional reactivity map highlighting the divergent synthetic utility of the scaffold.

Key Transformations

-

Amide Coupling (Standard):

-

The aniline nitrogen is moderately nucleophilic. Standard coupling agents (HATU, EDC/HOBt) work well.

-

Note: Due to the electron-withdrawing pyrimidine ring, the aniline is less basic than p-toluidine. Reactions with sterically hindered acids may require COMU or acid chlorides.

-

-

Urea Formation:

-

Reaction with isocyanates or carbamoyl chlorides yields urea derivatives, a common motif in kinase inhibitors (e.g., Sorafenib analogs) to engage the "DFG-out" pocket.

-

-

Reductive Amination:

-

Possible but often sluggish due to reduced nucleophilicity. Acid catalysis (AcOH) and stronger reducing agents (NaBH(OAc)₃) are recommended.

-

Applications in Drug Discovery

The 4-(Pyrimidin-5-yl)aniline moiety is not just a linker; it is a pharmacophore.

Case Study: KRAS Inhibitor Design

Recent literature (e.g., WO2024040080) highlights the use of this scaffold in KRAS G12C inhibitors.

-

Role: The aniline nitrogen serves as the attachment point for the "warhead" (acrylamide) that covalently bonds to Cysteine-12.

-

Mechanism: The pyrimidine ring projects into the solvent-exposed region or interacts with specific residues (like Arg68) via water-mediated hydrogen bonds, stabilizing the "switch-II" pocket conformation.

Case Study: ALS & Neurodegeneration

Research into ALS therapeutics (US20230037538) utilizes this biaryl system to create rigid stilbene-like analogs. The C–C bond ensures the molecule maintains a planar or twisted conformation required to fit into narrow hydrophobic channels in the target protein.

Diagram 3: Library Synthesis Workflow

Caption: High-throughput library synthesis workflow using the scaffold as a diversity center.

References

-

CymitQuimica. (2024). 4-(Pyrimidin-5-yl)aniline Product Data and CAS Registry. Retrieved from

-

Google Patents. (2024). WO2024040080A1 - Kras inhibitor conjugates. Retrieved from

-

Google Patents. (2023). US20230037538A1 - Anti-ALS compounds and methods of use. Retrieved from

-

ChemSrc. (2024). 2-Chloro-4-(pyrimidin-5-yl)aniline CAS Database and Physicochemical Properties. Retrieved from

-

Beilstein J. Org.[2] Chem. (2018).[2] The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from

Sources

Preliminary screening of "4-(Pyrimidin-5-yl)aniline" derivatives

Executive Summary

The 4-(Pyrimidin-5-yl)aniline scaffold represents a privileged biaryl pharmacophore in modern medicinal chemistry, distinct from the more common N-(pyrimidin-4-yl)aniline (amino-linked) kinase inhibitors. This C-C linked biaryl motif offers enhanced metabolic stability by eliminating the labile amino-linker while maintaining critical hydrogen-bonding vectors for ATP-competitive inhibition.

This guide details the technical workflow for the preliminary screening of these derivatives, focusing on synthetic access via Suzuki-Miyaura coupling , kinase selectivity profiling , and the critical management of aniline-associated genotoxicity (the "Structural Alert") .

Part 1: Chemical Space & Rational Design

The Biaryl Advantage

Unlike classic "anilinopyrimidine" drugs (e.g., Pazopanib, Imatinib) which utilize a nitrogen bridge, the 4-(Pyrimidin-5-yl)aniline derivatives possess a direct carbon-carbon bond between the pyrimidine C5 and the aniline phenyl ring.

-

Rigidity: The C-C bond reduces conformational entropy, potentially increasing binding affinity if the dihedral angle matches the target pocket.

-

Metabolic Stability: Elimination of the secondary amine linker removes a common site of oxidative dealkylation.

-

Hinge Binding: The pyrimidine ring typically serves as the "hinge binder" in the kinase ATP pocket, accepting a hydrogen bond via N1 or N3 from the backbone amide (e.g., Met, Leu residues).

Structural Alerts (The Aniline Motif)

The primary liability of this scaffold is the free aniline (

-

Toxicity Mechanism: Anilines are prone to CYP450-mediated bioactivation (N-hydroxylation) leading to reactive quinone imines. These electrophiles can covalently bind to DNA (genotoxicity) or proteins (idiosyncratic hepatotoxicity).

-

Design Strategy: Screening must prioritize identifying derivatives where the aniline is either bio-isosterically replaced or sterically protected early in the funnel.

Part 2: Synthetic Access (The "Make")

To support screening, a robust library synthesis protocol is required. The Suzuki-Miyaura cross-coupling is the industry standard for this biaryl bond formation.

Optimized Synthesis Protocol

Reaction: 5-Bromopyrimidine + 4-Aminophenylboronic acid pinacol ester

Step-by-Step Methodology:

-

Reagents: Charge a microwave vial with 5-bromopyrimidine (1.0 eq), 4-aminophenylboronic acid pinacol ester (1.1 eq), and

(0.05 eq). -

Solvent System: Add degassed 1,4-dioxane/water (4:1 v/v). The water is critical for the boronate activation.

-

Base: Add

(3.0 eq). Cesium carbonate often provides cleaner profiles for nitrogen-heterocycles than potassium carbonate. -

Conditions: Seal and irradiate at 110°C for 45 minutes (Microwave). Conventional heating requires 12 hours at reflux.

-

Workup: Filter through Celite (removes Pd black). Dilute with EtOAc, wash with brine.

-

Purification: Flash chromatography (DCM/MeOH gradient).

-

Self-Validation: Monitor reaction completion via LC-MS. The product should show a characteristic

peak. The disappearance of the bromine isotope pattern (1:1 doublet) confirms coupling.

-

Synthesis Workflow Diagram

Caption: Optimized Suzuki-Miyaura coupling workflow for generating the biaryl core.

Part 3: Primary Biochemical Screening (The "Test")

The primary application of this scaffold is Kinase Inhibition .[1] The screening cascade must differentiate between Type I (ATP-competitive) and Type II (Allosteric) binding modes.

Assay Selection: ADP-Glo™ Kinase Assay

Fluorescence-based assays (FRET) are prone to interference from the autofluorescence of the conjugated pi-systems in biaryls. Therefore, a luminescent ADP-detection assay is preferred.

Protocol:

-

Enzyme Reaction: Incubate kinase (e.g., ROCK1, JAK2), substrate, ATP (

concentration), and test compound (10-point dose response) in 384-well plates for 60 min. -

ADP Depletion: Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP. Incubate 40 min.

-

Detection: Add Kinase Detection Reagent (converts ADP to ATP

Luciferase -

Readout: Measure luminescence on a multimode plate reader (e.g., PerkinElmer EnVision).

Data Analysis (Self-Validation):

-

Z-Prime (

): Must be -

IC50 Calculation: Fit data to a 4-parameter logistic equation:

Screening Funnel Diagram

Caption: Hierarchical screening cascade filtering for solubility, potency, and safety.

Part 4: Early Safety & ADME (The "Filter")

The presence of the aniline group necessitates an aggressive early safety filter ("Fail Fast").

The "Aniline Alert" Protocol

Objective: Determine if the aniline moiety is being bioactivated to a mutagenic metabolite.

Experiment A: Ames Test (Salmonella typhimurium)

-

Strains: TA98 (frameshift) and TA100 (base-pair substitution).

-

Condition: +/- S9 fraction (liver microsomes).

-

Pass Criteria:

-fold increase in revertant colonies compared to vehicle control.

Experiment B: GSH Trapping (Reactive Metabolite Screen)

-

Method: Incubate compound (10 µM) with human liver microsomes (HLM) and Glutathione (GSH) for 60 min.

-

Analysis: Analyze via LC-MS/MS.

-

Hit: Detection of a

adduct indicates formation of a reactive quinone imine intermediate. -

Action: If positive, the aniline must be substituted (e.g., with a pyridine or methylated) to block bioactivation.

Data Presentation: Mock Screening Results

Organize your screening data as follows for clear decision-making:

| Compound ID | R-Group (Aniline) | ROCK1 IC50 (nM) | Solubility (µM) | Ames Test (S9+) | GSH Adducts? | Decision |

| PYR-001 | -H (Parent) | 45 | 120 | Positive | Yes | Kill (Tox) |

| PYR-002 | -F (3-Fluoro) | 12 | 95 | Negative | No | Advance |

| PYR-003 | -OMe (3-Methoxy) | 350 | 15 | Negative | No | Hold (Potency) |

| PYR-004 | -CN (3-Cyano) | 8 | 85 | Negative | No | Lead |

References

-

Suzuki-Miyaura Coupling Standards

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

-

Kinase Assay Validation

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Link

-

-

Aniline Structural Alerts

-

Pyrimidines in Kinase Discovery

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. Link

-

Sources

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Synthesis of 4-(Pyrimidin-5-yl)aniline

Abstract & Strategic Overview

The synthesis of 4-(Pyrimidin-5-yl)aniline represents a classic challenge in medicinal chemistry: coupling an electron-deficient, nitrogen-rich heterocycle with an electron-rich aniline. This biaryl scaffold is a critical pharmacophore in various kinase inhibitors (e.g., Pazopanib analogs).

The Core Challenge: Pyrimidine-5-boronic acid is notoriously unstable. Unlike standard phenylboronic acids, electron-deficient heteroaryl boronic acids are prone to rapid protodeboronation (hydrolysis of the C-B bond) under aqueous basic conditions. This side reaction competes directly with the transmetallation step of the Suzuki cycle, often leading to low yields and difficult purification.

This guide presents an optimized protocol utilizing Pd(dppf)Cl₂ as a robust catalyst system that balances oxidative addition rates with the stability requirements of the boronic acid. A secondary high-performance protocol using XPhos Pd G2 is discussed for scale-up scenarios.

Retrosynthetic Logic & Mechanism

The success of this reaction hinges on the rate of Transmetallation (

Critical Process Parameters (CPPs):

-

Base Selection: Strong bases (hydroxides) accelerate protodeboronation. Carbonates (Na₂CO₃) or Phosphates (K₃PO₄) are preferred to maintain a buffered pH (~9-10).

-

Solvent System: Water is required for the formation of the reactive boronate species, but excess water promotes hydrolysis. A 4:1 ratio of organic solvent to water is optimal.

-

Catalyst Ligand: Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) provide a wide bite angle, stabilizing the Pd(II) intermediate and accelerating reductive elimination.

Visualizing the Competing Pathways

The following diagram illustrates the standard catalytic cycle versus the parasitic protodeboronation pathway.

Figure 1: Catalytic cycle showing the parasitic protodeboronation pathway (red dashed line) competing with transmetallation.

Experimental Protocols

Method A: Robust Standard Protocol (Recommended for <1g Scale)

This method uses Pd(dppf)Cl₂, which is air-stable and highly effective for heteroaryl couplings.

Reagents:

-

4-Bromoaniline (1.0 equiv)

-

Pyrimidine-5-boronic acid (1.3 equiv) — Excess used to account for deboronation.

-

Pd(dppf)Cl₂·CH₂Cl₂ complex (5 mol%)

-

Sodium Carbonate (Na₂CO₃) (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Procedure:

-

Preparation: In a 20 mL microwave vial or round-bottom flask, add:

-

4-Bromoaniline (172 mg, 1.0 mmol)

-

Pyrimidine-5-boronic acid (161 mg, 1.3 mmol)

-

Na₂CO₃ (212 mg, 2.0 mmol)

-

Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol)

-

-

Degassing (CRITICAL): Add 1,4-Dioxane (4 mL) and Water (1 mL). Seal the vessel. Sparge the mixture with Argon or Nitrogen gas for 10 minutes.

-

Why? Oxygen oxidizes the phosphine ligands and kills the active Pd(0) species, stalling the reaction and allowing deboronation to take over.

-

-

Reaction: Heat the mixture to 90°C for 4–6 hours.

-

Monitoring: Check by TLC (System: 5% MeOH in DCM). The boronic acid spot (baseline) may disappear, but ensure the bromide is consumed.

-

-

Workup:

-

Purification:

Method B: High-Performance Protocol (Difficult Cases)

If Method A yields <50%, switch to XPhos Pd G2 . The bulky XPhos ligand creates a "protective shell" around the Pd center, preventing the nitrogen atoms of the pyrimidine/aniline from poisoning the catalyst.

-

Catalyst: XPhos Pd G2 (2 mol%)

-

Base: K₃PO₄ (2.0 equiv)

-

Solvent: n-Butanol / Water (4:1)

-

Temp: 100°C (1 hour)

Characterization Data

Target: 4-(Pyrimidin-5-yl)aniline Appearance: Off-white to pale yellow solid.

| Technique | Expected Signal | Interpretation |

| 1H NMR (DMSO-d6) | Pyrimidine H-2 (Deshielded, between 2 nitrogens) | |

| Pyrimidine H-4, H-6 (Symmetric) | ||

| Aniline Aromatic (meta to NH2) | ||

| Aniline Aromatic (ortho to NH2) | ||

| Amine -NH2 (Broad singlet, exchangeable) | ||

| LC-MS (ESI+) | m/z = 172.1 [M+H]+ | Molecular ion peak |

Troubleshooting & Optimization

Use this decision tree to diagnose yield issues.

Figure 2: Troubleshooting logic for Suzuki coupling of unstable boronic acids.

Safety & Handling

-

Palladium Compounds: Potential sensitizers. Handle in a fume hood.

-

Pyrimidine-5-boronic acid: Store at 4°C. Hygroscopic. Degrades if left in moist air.

-

Solvents: 1,4-Dioxane is a suspected carcinogen. Use proper PPE.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

- Tyrrell, E., & Brookes, P. (2004). The synthesis of heterocyclic boronic acids and their application in Suzuki coupling reactions. Synthesis, 2004(4), 469-483. (Focus on heteroaryl stability).

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

Sources

Application Note: Strategic Utilization of 4-(Pyrimidin-5-yl)aniline in Kinase Inhibitor Design

This Application Note is structured to guide medicinal chemists and drug discovery scientists through the strategic utilization of 4-(Pyrimidin-5-yl)aniline as a privileged scaffold in the synthesis of Type I and Type II kinase inhibitors.

Executive Summary & Scientific Rationale

In the landscape of kinase inhibitor discovery, the "biaryl" motif remains a cornerstone of privileged structures. 4-(Pyrimidin-5-yl)aniline represents a high-value scaffold where a pyrimidine ring is linked via a C-C bond to the 4-position of an aniline.

Unlike the ubiquitous 4-anilinoquinazolines (e.g., Gefitinib) where the linkage is via nitrogen, the C-C biaryl linkage in 4-(Pyrimidin-5-yl)aniline offers distinct geometric vectors and metabolic stability profiles.

Key Mechanistic Advantages:

-

Hinge Binding Versatility: The pyrimidine ring serves as a potent ATP-mimetic, capable of forming mono- or bidentate hydrogen bonds with the kinase hinge region (e.g., Met318 in c-Src or Leu83 in CDK2).

-

Vector Projection: The 5-position linkage orients the aniline moiety towards the Solvent Front or the DFG-motif (depending on the binding mode), providing an ideal handle for introducing solubilizing groups (morpholines, piperazines) or Type II "tail" moieties (ureas/amides).

-

Electronic Tuning: The electron-deficient pyrimidine ring lowers the

of the aniline nitrogen, modulating its nucleophilicity for downstream coupling while improving the metabolic stability of the final drug candidate against oxidative metabolism.

Chemical Synthesis Protocol: The "Robust" Route

While 4-(Pyrimidin-5-yl)aniline can be synthesized via various routes, the Suzuki-Miyaura Cross-Coupling is the industry standard for reproducibility and scalability. The following protocol addresses the common challenge of catalyst poisoning by the free amine.

Materials Required[1][2][3][4][5][6][7][8][9]

-

Reactants: 4-Bromoaniline (1.0 eq), Pyrimidine-5-boronic acid (1.2 eq).

-

Catalyst:

(3-5 mol%) - Preferred for steric tolerance. -

Base:

(3.0 eq) or -

Solvent System: 1,4-Dioxane : Water (4:1 v/v).

-

Inert Gas: Argon or Nitrogen.

Step-by-Step Methodology

-

Preparation: In a microwave-safe vial or round-bottom flask, dissolve 4-Bromoaniline (1.0 g, 5.8 mmol) in 1,4-Dioxane (12 mL).

-

Activation: Add Pyrimidine-5-boronic acid (0.86 g, 6.9 mmol) and the base (

, 5.6 g). Degas the solution by bubbling Argon for 10 minutes. Critical Step: Oxygen removal is vital to prevent homocoupling. -

Catalysis: Add the Palladium catalyst (

, 230 mg). Seal the vessel immediately. -

Reaction:

-

Microwave: Heat at 110°C for 45 minutes.

-

Thermal: Reflux at 100°C for 12 hours.

-

-

Work-up: Cool to Room Temperature (RT). Filter through a Celite pad to remove Palladium black. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (SiO2, Gradient: 0-10% MeOH in DCM).

-

Note: The product is polar. The pyrimidine nitrogen can streak on silica; adding 1% Triethylamine to the eluent improves resolution.

-

Data Summary: Optimization of Coupling Conditions

| Entry | Catalyst | Base | Solvent | Yield (%) | Notes |

| 1 | Toluene/EtOH/H2O | 45% | Significant homocoupling observed. | ||

| 2 | THF/H2O | 78% | Good yield, but expensive ligand. | ||

| 3 | Dioxane/H2O | 92% | Optimal balance of cost/yield. |

Downstream Application: Synthesis of Type II Kinase Inhibitors

The free amine of 4-(Pyrimidin-5-yl)aniline is the "warhead" for creating Type II inhibitors (which bind the inactive DFG-out conformation). The most common transformation is the conversion to a Diaryl Urea .

Protocol: Urea Formation (Sorafenib-like Scaffold)

Objective: Synthesize 1-(4-(pyrimidin-5-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea.

-

Dissolution: Dissolve 4-(Pyrimidin-5-yl)aniline (100 mg, 0.40 mmol) in anhydrous DCM (5 mL).

-

Addition: Add 3-(trifluoromethyl)phenyl isocyanate (1.1 eq) dropwise at 0°C.

-

Propagation: Allow the reaction to warm to RT and stir for 4 hours. A white precipitate typically forms.

-

Isolation: Filter the solid. Wash with cold DCM and Diethyl Ether.

-

Validation: Verify via LC-MS (Expected M+1: ~359.1).

Visualizing the Workflow & Pathway

The following diagram illustrates the retrosynthetic logic and the biological binding mode of the scaffold.

Caption: Figure 1.[1] Integrated workflow showing the synthesis of the 4-(Pyrimidin-5-yl)aniline scaffold via Suzuki coupling and its divergent application into Type I and Type II kinase inhibitors, highlighting the pharmacophore binding interactions.

Case Study: JAK/STAT Pathway Inhibition[2][10][11]

The 5-phenylpyrimidine motif is structurally relevant to the design of JAK inhibitors (Janus Kinase). In a comparative study of scaffold efficacy, derivatives of 4-(Pyrimidin-5-yl)aniline were evaluated against JAK2.

Table 2: Structure-Activity Relationship (SAR) Snapshot

| Compound ID | R-Group (on Aniline N) | Target | IC50 (nM) | Selectivity (JAK2 vs JAK1) |

| Ref-1 | Free Amine ( | JAK2 | >10,000 | N/A |

| K-042 | Acetamide ( | JAK2 | 450 | 2x |

| K-089 | 3-CF3-Phenyl Urea | JAK2 | 12 | 35x |

| K-095 | Nicotinamide | JAK2 | 85 | 10x |

Interpretation: The free amine scaffold itself is inactive (Ref-1) because it lacks the reach to interact with the Glu/Asp residues in the back pocket. Conversion to the Urea (K-089) creates a "Type II" binding mode, drastically improving potency and selectivity [1].

References

-

Traxler, P., et al. (2013). "Protein kinase inhibitors with the 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds." Journal of Medicinal Chemistry. (Context: General scaffold utility).

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Context: Primary synthesis mechanism).

-

Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry. (Context: Dasatinib analogs and pyrimidine-amine chemistry).

-

Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors."[2][3] Nature Reviews Cancer. (Context: Binding modes of Type I/II inhibitors).

(Note: While specific "4-(Pyrimidin-5-yl)aniline" papers are rare as standalone titles, the references provided ground the chemistry in the authoritative Suzuki coupling and Kinase SAR literature.)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Cell-Based Assays of 4-(Pyrimidin-5-yl)aniline Derivatives

Authored by a Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of 4-(Pyrimidin-5-yl)aniline Derivatives

The 4-(Pyrimidin-5-yl)aniline scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent and selective kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.[2] Derivatives of 4-(Pyrimidin-5-yl)aniline have shown promise as inhibitors of several key kinases, such as Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK).[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to characterize the biological activity of novel 4-(Pyrimidin-5-yl)aniline derivatives. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols, and offer insights into data interpretation. Our focus is on building a robust, self-validating experimental framework to confidently advance promising compounds through the drug discovery pipeline.

Part 1: Foundational Assays - Assessing Cellular Impact

The initial characterization of a new chemical entity involves understanding its fundamental effects on cells. This section outlines the primary assays to determine the cytotoxic and cytostatic potential of your 4-(Pyrimidin-5-yl)aniline derivatives.

1.1 Cell Viability and Proliferation Assays: The First Look at Cellular Response

The first critical step in evaluating any potential therapeutic agent is to determine its effect on cell viability and proliferation. These assays provide a quantitative measure of a compound's ability to either kill cells (cytotoxicity) or inhibit their growth (cytostatic effects). Two widely adopted and robust methods are the MTT and CellTiter-Glo® assays.

-

MTT Assay: This colorimetric assay is a cost-effective and well-established method for assessing cell viability.[3][4] It relies on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3][4] The amount of formazan produced is proportional to the number of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay offers higher sensitivity and a simpler "add-mix-measure" format, making it ideal for high-throughput screening (HTS).[5][6] It quantifies ATP, an indicator of metabolically active cells, through a luciferase reaction that generates a luminescent signal.[6]

Caption: Workflows for Caspase-Glo® 3/7 and Annexin V-FITC assays.

Objective: To quantify the activity of executioner caspases-3 and -7 as a measure of apoptosis induction.

Materials:

-

96-well opaque-walled sterile cell culture plates

-

Cell line of interest

-

4-(Pyrimidin-5-yl)aniline derivatives

-

Caspase-Glo® 3/7 Assay Kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with the compounds at various concentrations (e.g., around the IC50 value determined previously) in an opaque 96-well plate. Include positive (e.g., staurosporine) and negative (vehicle) controls.

-

Incubation: Incubate for a time period determined by the expected kinetics of apoptosis (e.g., 6, 12, 24 hours).

-

Reagent Addition: Equilibrate the plate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. [7]4. Signal Generation: Gently mix the contents on a plate shaker at 300-500 rpm for 30 seconds. [7]Incubate at room temperature for 30 minutes to 3 hours. [7]5. Luminescence Measurement: Measure the luminescence of each sample in a plate-reading luminometer.

Objective: To differentiate between live, apoptotic, and necrotic cell populations using flow cytometry.

Materials:

-

6-well plates or T-25 flasks

-

Cell line of interest

-

4-(Pyrimidin-5-yl)aniline derivatives

-

Annexin V-FITC Apoptosis Detection Kit (e.g., from Thermo Fisher Scientific, Sigma-Aldrich) [8][9]* Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds for the desired time.

-

Cell Harvesting:

-

Suspension cells: Collect cells by centrifugation.

-

Adherent cells: Gently trypsinize the cells, collect them, and combine with the supernatant to include any floating apoptotic cells.

-

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 1 µL of propidium iodide (PI) working solution to each 100 µL of cell suspension. [9]5. Incubation: Incubate the cells at room temperature for 15 minutes in the dark. [9]6. Analysis: After incubation, add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry as soon as possible. [9]

| Cell Population | Annexin V-FITC | Propidium Iodide (PI) | Interpretation |

| Viable | Negative | Negative | Healthy cells |

| Early Apoptotic | Positive | Negative | Intact membrane, externalized PS |

| Late Apoptotic/Necrotic | Positive | Positive | Compromised membrane, externalized PS |

| Necrotic | Negative | Positive | Primarily necrotic cell death |

An increase in the Annexin V-positive populations upon treatment with your compounds is a strong indicator of apoptosis induction.

Part 2: Target Engagement and Pathway Analysis

Once the phenotypic effects of the 4-(Pyrimidin-5-yl)aniline derivatives are established, the next crucial phase is to confirm their engagement with the intended kinase targets within the cell and to elucidate their impact on downstream signaling pathways.

2.1 Cellular Kinase Inhibition Assays: Confirming Target Engagement

While biochemical assays are useful for determining direct enzyme inhibition, cell-based assays are essential to confirm that a compound can penetrate the cell membrane, engage its target in the complex cellular environment, and exert a functional effect.

-

Cell-Based Kinase Reporter Assays: These assays utilize engineered cell lines that express a fusion protein of the target kinase and a reporter enzyme, such as luciferase. [10]Compound binding to the kinase can be measured by a change in the reporter signal, often through competitive displacement of a probe. This provides a direct readout of target engagement in living cells.

-

Phospho-Kinase Western Blotting: A more traditional yet powerful method is to measure the phosphorylation status of the target kinase or its direct downstream substrate by Western blotting. [11]A potent inhibitor should decrease the phosphorylation of its target or substrate.

Caption: Workflows for cellular kinase target engagement assays.

2.2 Signaling Pathway Analysis: Mapping the Downstream Effects

Inhibiting a kinase should lead to predictable changes in the signaling pathways it regulates. Analyzing these pathways provides mechanistic validation of the compound's action. Given that many 4-(Pyrimidin-5-yl)aniline derivatives target kinases involved in cell growth and inflammation, the MAPK/ERK and PI3K/AKT pathways are common and critical ones to investigate. [12]

-

Western Blotting for Pathway Interrogation: This is the gold standard for examining changes in the phosphorylation status of key signaling proteins. By using a panel of antibodies against phosphorylated and total proteins of a pathway (e.g., p-ERK/ERK, p-AKT/AKT), a clear picture of the compound's effect on signaling can be obtained. [12][13]* Luciferase Reporter Assays for Pathway Activity: These assays provide a quantitative readout of the transcriptional activity of a pathway. [14][15]Cells are transfected with a plasmid containing a luciferase gene under the control of a response element specific to a transcription factor downstream of the signaling pathway (e.g., AP-1 for the MAPK pathway). [16][17]Inhibition of the pathway leads to a decrease in luciferase expression.

Objective: To determine if 4-(Pyrimidin-5-yl)aniline derivatives inhibit the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2.

Materials:

-

Cell line with constitutively active or stimulatable MAPK pathway

-

4-(Pyrimidin-5-yl)aniline derivatives

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with the compound for a short duration (e.g., 1-2 hours). Wash cells with cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane. [18]5. Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. [12]6. Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) diluted in blocking buffer, typically overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.

-

Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed with antibodies for total ERK and a loading control like GAPDH. [12]

| Result | Interpretation |

| Decreased p-ERK / total ERK ratio | The compound is inhibiting the MAPK/ERK pathway upstream of or at the level of MEK/ERK. |

| No change in p-ERK / total ERK ratio | The compound's cytotoxic/cytostatic effect is likely independent of the MAPK/ERK pathway. |

A dose-dependent decrease in the ratio of phosphorylated ERK to total ERK provides strong evidence that the 4-(Pyrimidin-5-yl)aniline derivative is acting on its intended pathway.

Conclusion: A Pathway to Confident Drug Discovery

The suite of cell-based assays described in these application notes provides a robust framework for the comprehensive characterization of 4-(Pyrimidin-5-yl)aniline derivatives. By systematically progressing from broad phenotypic assessments of cell viability and apoptosis to specific investigations of target engagement and downstream signaling pathways, researchers can build a compelling, data-driven case for the mechanism of action of their compounds. This logical and self-validating approach is fundamental to identifying and advancing the most promising candidates in the complex but rewarding journey of drug discovery.

References

-

Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays. Retrieved from [Link]

-

INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

- Google Patents. (2014). EP2699572A1 - Heterocyclic compounds as kinase inhibitors.

-

Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

-

National Center for Biotechnology Information. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Retrieved from [Link]

-

ResearchGate. Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver. Retrieved from [Link]

-

Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

-

BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

-

ResearchGate. Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

-

National Center for Biotechnology Information. Luciferase Reporter Assay System for Deciphering GPCR Pathways. Retrieved from [Link]

-

Protocol Exchange. (2025, March 28). Cell Viability Protocol using CellTiter-Glo 3D. Retrieved from [Link]

-

National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

-

QIAGEN. Gene Reporter Assays | Signaling Pathway Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014, April 28). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]

-

ResearchGate. (2015, November 16). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. Retrieved from [Link]

-

MilliporeSigma. Muse® Caspase-3/7 Kit. Retrieved from [Link]

-

YouTube. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Retrieved from [Link]

-

ResearchGate. (2018, June 3). Protocol for Annexin V-FITC apoptosis assay?. Retrieved from [Link]

Sources

- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 2. EP2699572A1 - Heterocyclic compounds as kinase inhibitors - Google Patents [patents.google.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. promega.com [promega.com]

- 6. researchgate.net [researchgate.net]

- 7. promega.com [promega.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. inits.at [inits.at]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.sg]

- 15. goldbio.com [goldbio.com]

- 16. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]

- 18. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]

Application Note: High-Throughput Screening of a "4-(Pyrimidin-5-yl)aniline" Compound Library for Kinase Inhibitor Discovery

Abstract

The "4-(Pyrimidin-5-yl)aniline" scaffold is a privileged structure in modern medicinal chemistry, frequently identified as the core of potent and selective kinase inhibitors. Protein kinases are a critical class of enzymes and a major focus for drug discovery, particularly in oncology, immunology, and neurodegenerative diseases.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a high-throughput screening (HTS) campaign for a compound library based on this key scaffold. We will detail field-proven protocols for biochemical and cell-based assays, explain the causality behind experimental choices, and provide a robust framework for data analysis and hit validation, ensuring a scientifically rigorous and efficient discovery process.

Introduction: The Strategic Value of the 4-(Pyrimidin-5-yl)aniline Scaffold

The selection of a compound library for an HTS campaign is a critical decision that profoundly impacts the probability of success.[2] Libraries built around "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets—offer a significant advantage. The 4-(Pyrimidin-5-yl)aniline core is one such scaffold, recognized for its role in targeting the ATP-binding site of various protein kinases.

The pyrimidine ring can form crucial hydrogen bonds with the kinase hinge region, a conserved structural motif, while the aniline moiety provides a versatile exit vector for synthetic elaboration, allowing chemists to tune selectivity and physicochemical properties. Derivatives of this scaffold have been shown to inhibit kinases such as Spleen Tyrosine Kinase (Syk), Leucine-Rich Repeat Kinase 2 (LRRK2), and Myosin Light Chain Kinase (MYLK), which are implicated in a range of pathologies from autoimmune diseases to Parkinson's disease.[3] Therefore, screening a library of 4-(Pyrimidin-5-yl)aniline analogs is a rational strategy for identifying novel modulators of this important enzyme family.

The High-Throughput Screening (HTS) Campaign: A Strategic Workflow

A successful HTS campaign is a multi-step process designed to efficiently identify and validate true hits from a large collection of compounds.[4] The workflow must be meticulously planned to minimize false positives and negatives, ensuring that resources are focused on the most promising molecules.

Compound Library Management: The Foundation of Reliable Data

The integrity of your screening data is directly dependent on the quality of your compound library.[5] Proper compound management is a non-negotiable prerequisite for any successful HTS campaign.

-

Quality Control (QC): All library compounds should have a purity of >90% as determined by techniques like NMR or HPLC.[] This prevents artifacts arising from impurities.

-

Storage: Compounds are typically stored at -20°C or -80°C in a desiccated environment as 10-20 mM stock solutions in 100% DMSO.

-

Plate Preparation (qHTS): For quantitative HTS (qHTS), which generates concentration-response curves for every compound, an inter-plate dilution series is prepared.[7] This involves creating multiple copies of the library plates, with each copy containing the compounds at a successively lower concentration.[7] This "vertical" plating method is highly efficient for large-scale screening.[7]

-

Solubility: The 4-(Pyrimidin-5-yl)aniline scaffold is generally hydrophobic. It is crucial to assess compound solubility in the final assay buffer. DMSO concentration should typically be kept below 1% (v/v) to avoid deleterious effects on enzyme activity or cell health.

Biochemical HTS Assay Protocols for Kinase Activity

Biochemical assays are the workhorse of primary screening for kinase inhibitors. They are robust, sensitive, and amenable to automation. The universal product of any kinase reaction is ADP, making its detection a common strategy.[8] Alternatively, proximity-based assays can directly measure the binding of an inhibitor or the phosphorylation of a substrate.

Protocol: Homogeneous Time-Resolved Fluorescence (TR-FRET)

TR-FRET is a highly sensitive and robust HTS technology that combines time-resolved fluorescence with Förster resonance energy transfer (FRET).[9][10] This combination dramatically reduces background noise from buffer components or fluorescent compounds.[10]